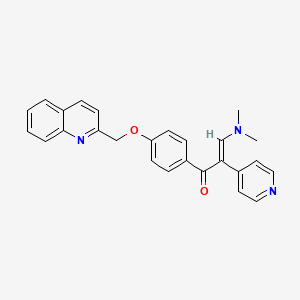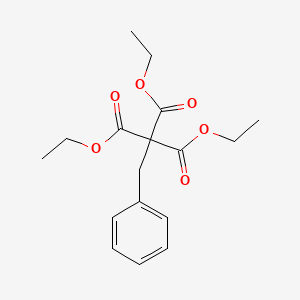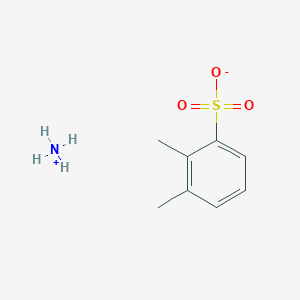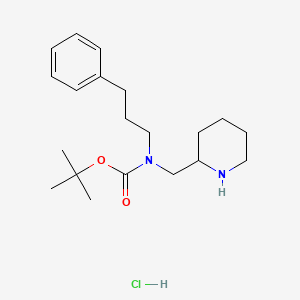
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a phenylpropyl group, and a piperidinylmethyl group
准备方法
The synthesis of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-phenylpropyl bromide under basic conditions to form tert-butyl (3-phenylpropyl)carbamate. This intermediate is then reacted with piperidin-2-ylmethyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
化学反应分析
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinylmethyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The phenylpropyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy .
相似化合物的比较
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can be compared with similar compounds such as:
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but different positioning of the piperidinyl group.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: Lacks the phenylpropyl group, which may affect its biological activity.
tert-Butyl (4-aminocyclohexyl)carbamate: Different ring structure, leading to different chemical and biological properties
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
属性
分子式 |
C20H33ClN2O2 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
tert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-20(2,3)24-19(23)22(16-18-13-7-8-14-21-18)15-9-12-17-10-5-4-6-11-17;/h4-6,10-11,18,21H,7-9,12-16H2,1-3H3;1H |
InChI 键 |
VDTNDINRAXXTJF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CC2CCCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


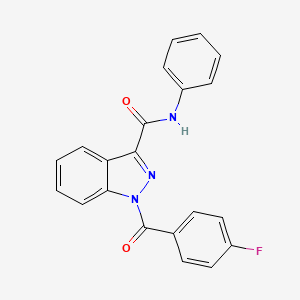
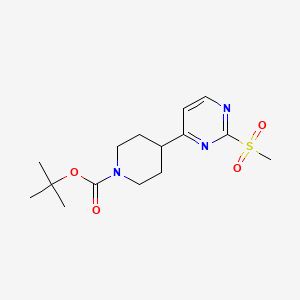
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)

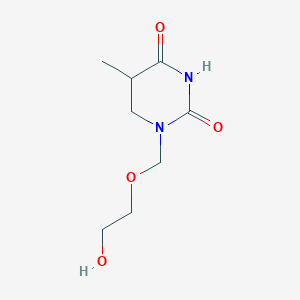
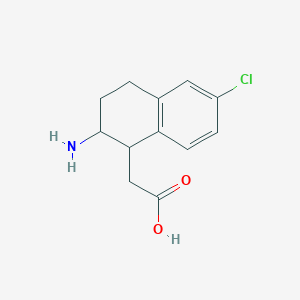
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
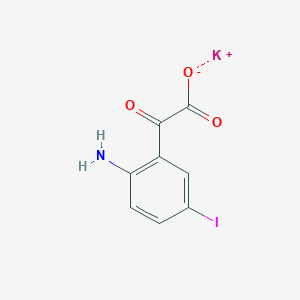
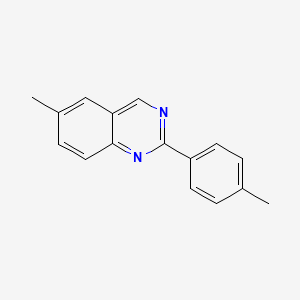
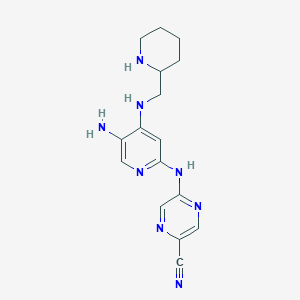
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
